N-(3-fluorophenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide
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Description
N-(3-fluorophenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide is a useful research compound. Its molecular formula is C18H14FN3O2 and its molecular weight is 323.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 323.10700486 g/mol and the complexity rating of the compound is 565. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(3-fluorophenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, focusing on its biological activity as evidenced by various studies.
Chemical Structure and Properties
The compound belongs to the class of pyrroloquinazoline derivatives, characterized by a tetrahydropyrrolo structure fused with a quinazoline moiety. Its molecular formula is C16H14FN3O2 with a molecular weight of approximately 299.30 g/mol. The presence of the fluorine atom in the phenyl group is believed to enhance its biological activity.
Research indicates that compounds within this chemical class may exert their effects through multiple mechanisms, including:
- Inhibition of Enzymatic Activity : Some studies have shown that pyrroloquinazolines can inhibit specific enzymes involved in cancer progression and microbial infections.
- Interaction with Receptors : These compounds may also interact with various biological receptors, influencing cellular signaling pathways.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance:
- In Vitro Studies : The compound showed effectiveness against various Gram-positive and Gram-negative bacteria. In particular, it was noted to have an inhibition zone of 12 mm against Staphylococcus aureus and an MIC value of 70 mg/mL against Escherichia coli .
Microorganism | Inhibition Zone (mm) | MIC (mg/mL) |
---|---|---|
Staphylococcus aureus | 12 | 70 |
Escherichia coli | 15 | 65 |
Candida albicans | 11 | 80 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary results suggest that it may inhibit the proliferation of certain cancer cell lines by inducing apoptosis and interfering with cell cycle progression.
- Cell Line Studies : In vitro assays revealed a dose-dependent reduction in cell viability in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), indicating potential therapeutic applications .
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties. In studies assessing acetylcholinesterase (AChE) inhibition—an important target for Alzheimer's treatment—the compound exhibited promising results.
- AChE Inhibition : The compound demonstrated moderate AChE inhibitory activity compared to standard drugs used in Alzheimer’s therapy .
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal highlighted the compound's effectiveness against multi-drug resistant strains of bacteria. The results indicated that modifications in the chemical structure could enhance antimicrobial potency .
- Cancer Cell Line Evaluation : Another research effort focused on the anticancer properties of pyrroloquinazoline derivatives. The findings suggested that the introduction of specific substituents could significantly improve activity against various cancer types .
- Neuroprotective Potential : A recent pharmacological study indicated that compounds similar to this compound may protect neuronal cells from oxidative stress-induced damage .
Properties
IUPAC Name |
N-(3-fluorophenyl)-9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O2/c19-12-3-1-4-13(10-12)20-17(23)11-6-7-14-15(9-11)21-16-5-2-8-22(16)18(14)24/h1,3-4,6-7,9-10H,2,5,8H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRRUGWFHUWERBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC3=C(C=CC(=C3)C(=O)NC4=CC(=CC=C4)F)C(=O)N2C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.